molecular formula C26H19Br B15156613 (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene CAS No. 1400890-62-1

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene

Cat. No.: B15156613
CAS No.: 1400890-62-1
M. Wt: 411.3 g/mol
InChI Key: NBGYCGNBWNHVBV-UHFFFAOYSA-N
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Description

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C26H19Br and a molecular weight of 411.33 g/mol It is characterized by the presence of a bromophenyl group attached to an ethene backbone, which is further connected to three benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene typically involves the condensation reaction of benzophenone and (3-bromophenyl)(phenyl)methanone in the presence of a reducing agent such as zinc powder and a catalyst like titanium tetrachloride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromophenyl group and ethene backbone play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is unique due to the specific positioning of the bromine atom at the 3rd position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.

Biological Activity

(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene, also known as TPE-Br, is a compound that has garnered attention due to its unique photophysical properties and potential applications in photodynamic therapy (PDT). This article explores the biological activity of TPE-Br, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Photophysical Properties

TPE-Br exhibits Aggregation-Induced Emission (AIE) properties, which enhance its fluorescence in aggregated states. This characteristic is crucial for its application in PDT as it allows for effective imaging and targeting of cancer cells. The compound's ability to generate singlet oxygen upon light irradiation makes it a promising candidate for phototherapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that TPE-Br nanoparticles (NPs) possess significant anti-cancer activity. The half-maximal inhibitory concentration (IC50) for TPE-Br against HeLa cells was found to be as low as 12 μg/mL , indicating potent cytotoxic effects. In vitro studies showed that TPE-Br NPs effectively reduced cell viability when exposed to light, while exhibiting minimal toxicity in the absence of light .

The mechanism by which TPE-Br exerts its cytotoxic effects involves the generation of reactive oxygen species (ROS), particularly singlet oxygen. Upon irradiation, the excited state of TPE-Br leads to the formation of ROS, which induces oxidative stress in cancer cells, ultimately resulting in cell death. This mechanism is supported by studies showing that the photodynamic treatment significantly inhibited tumor growth in vivo without damaging surrounding healthy tissues .

Case Studies

Several studies have investigated the biological activity of TPE-Br:

  • In Vitro Studies : A study conducted on HeLa cells demonstrated that TPE-Br NPs could effectively induce apoptosis when activated by light. The results indicated a dose-dependent response with increasing concentrations leading to higher rates of cell death .
  • In Vivo Studies : Animal models treated with TPE-Br showed significant tumor regression following light exposure. Importantly, these studies reported no adverse effects on vital organs such as the heart, liver, and kidneys, highlighting the compound's favorable safety profile .

Data Summary

ParameterValue
IC50 against HeLa cells12 μg/mL
Tumor growth inhibitionSignificant post-irradiation
Dark toxicityNegligible
Organ toxicityNone observed

Properties

CAS No.

1400890-62-1

Molecular Formula

C26H19Br

Molecular Weight

411.3 g/mol

IUPAC Name

1-bromo-3-(1,2,2-triphenylethenyl)benzene

InChI

InChI=1S/C26H19Br/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H

InChI Key

NBGYCGNBWNHVBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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